molecular formula C17H18N6 B2848446 3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900888-79-1

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2848446
CAS No.: 900888-79-1
M. Wt: 306.373
InChI Key: JIWPAGPIOUOILW-UHFFFAOYSA-N
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Description

3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that integrates three different ring systems: pyrazole, triazole, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound's synthesis typically involves multi-step procedures. A common approach begins with the construction of the pyrazole ring followed by the integration of the triazole and pyrimidine rings. Typical reaction conditions involve:

  • Reagents: Hydrazine, substituted aldehydes or ketones, nitriles.

  • Catalysts: Acidic or basic catalysts to facilitate ring formation.

  • Solvents: Organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is crucial. This often includes:

  • High-pressure reactors: To increase yield and reaction rates.

  • Flow chemistry: To ensure consistent and scalable synthesis.

  • Purification methods: Such as recrystallization, chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

The compound primarily undergoes the following types of reactions:

  • Oxidation: Where the molecule's electron-rich rings can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Functional groups within the compound can be reduced using agents like sodium borohydride.

  • Substitution: The aromatic hydrogen atoms can be substituted using electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Electrophiles: Alkyl halides, acyl halides under Friedel-Crafts conditions.

Major Products

Depending on the reaction, the primary products can include:

  • Oxidation products with increased functional group density.

  • Reduced analogs with altered hydrogenation states.

  • Substituted derivatives with various functional groups attached.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its ability to participate in complex chemical reactions and as an intermediate in the synthesis of other compounds.

Biology and Medicine

This compound's unique structure makes it a candidate for biological activity screening. It's particularly examined for its potential to inhibit or activate specific enzymes or receptors, making it valuable in drug development for conditions such as:

  • Cancer: Inhibiting tumor growth pathways.

  • Inflammatory diseases: Modulating immune response.

  • Neurological disorders: Targeting specific neural receptors.

Industry

In industrial applications, it can be utilized in the development of specialized materials, dyes, or as a precursor in the synthesis of other high-value chemicals.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, this compound's uniqueness lies in its specific ring structure and the presence of tert-butyl and methyl substituents, which enhance its stability and biological activity.

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine:

  • Triazolo[4,3-b]pyridazine: Known for its role in medicinal chemistry with distinct biological activities.

  • 7-Azabenzimidazole:

This article just scratches the surface. Got more questions or need something more specific? Let's dive deeper.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-17(2,3)12-7-5-11(6-8-12)14-20-21-16-13-9-19-22(4)15(13)18-10-23(14)16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWPAGPIOUOILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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